1-Bromo-4-(chloromethoxy)benzene
Description
Contextualization within Aryl Halides and Haloalkyl Ethers
The chemical behavior of 1-bromo-4-(chloromethoxy)benzene is best understood by examining its constituent functional groups.
Aryl Halides: These are organic compounds where a halogen atom is directly bonded to an aromatic ring. spectrabase.com The carbon-halogen bond in aryl halides, such as the carbon-bromine bond in this molecule, exhibits unique reactivity. It is generally less reactive towards nucleophilic substitution than in alkyl halides due to the increased bond strength and steric hindrance of the aromatic ring. However, the bromine atom can readily participate in a variety of powerful carbon-carbon bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. researchgate.netnih.govwikipedia.org It can also be used to form organometallic reagents, such as Grignard reagents, through reaction with magnesium metal. brainly.in
Haloalkyl Ethers: This class of compounds features an ether linkage where the alkyl group is substituted with one or more halogen atoms. The chloromethoxy group (-OCH₂Cl) in this compound is a prime example. This functional group is known for its utility as a protecting group for alcohols and phenols. The methoxymethyl (MOM) ether, formed by reacting an alcohol with a chloromethoxy reagent, is stable under a variety of reaction conditions but can be selectively removed when needed. The chlorine atom in the chloromethoxy group is susceptible to nucleophilic attack, making this moiety a reactive handle for further synthetic modifications.
Significance of Multifunctionalized Aromatic Systems in Chemical Synthesis
Aromatic compounds bearing multiple, distinct functional groups are of immense value to synthetic chemists. They offer the ability to perform sequential and regioselective reactions, allowing for the controlled and efficient assembly of complex target molecules. The presence of both a reactive bromine atom on the aromatic ring and a labile chlorine atom in the ether side chain of this compound provides two orthogonal sites for chemical manipulation.
This dual functionality enables a strategic approach to synthesis. For instance, the bromine atom can be utilized in a cross-coupling reaction to build a more complex carbon skeleton, while the chloromethoxy group can either serve as a protecting group for a phenolic oxygen or be displaced by a nucleophile to introduce a new functional group. This strategic orthogonality is a cornerstone of modern organic synthesis, enabling the construction of intricate molecules with high precision.
Overview of Research Scope and Objectives for this compound
Research interest in this compound and its analogs is primarily driven by their potential as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic or optical properties. The objectives of research involving this compound typically fall into several key areas:
Development of Novel Synthetic Methodologies: Exploring new and efficient ways to synthesize this compound and related structures.
Investigation of Reactivity: Studying the selective reactivity of the C-Br bond versus the C-Cl bond in various chemical transformations. This includes optimizing conditions for cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic intermediates.
Application in Total Synthesis: Utilizing this compound as a key building block in the total synthesis of complex natural products and other target molecules.
Use as a Protecting Group: Investigating the utility of the chloromethoxy group derived from this compound as a protecting group for phenols, particularly in the context of multi-step syntheses.
While specific, detailed research findings on this compound itself are not extensively documented in readily accessible sources, the principles governing the reactivity of its constituent functional groups provide a strong foundation for its application in a wide range of synthetic endeavors.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(chloromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLNKRJLMJMRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 4 Chloromethoxy Benzene and Analogs
Strategies for Constructing the 1-Bromo-4-Substituted Benzene (B151609) Core
The initial step in the synthesis is the creation of a benzene ring substituted with a bromine atom at position 1 and another functional group at position 4, which will eventually be or is already a hydroxyl group. Two primary strategies for achieving this are electrophilic aromatic bromination and directed ortho-metalation.
Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. nih.govresearchgate.net For the synthesis of a 1-bromo-4-substituted pattern, the choice of the starting material is crucial. Phenol is an excellent precursor due to the hydroxyl group being a strongly activating ortho-, para-director for electrophilic substitution. youtube.comyoutube.com
The reaction of phenol with bromine can lead to different products depending on the reaction conditions. In polar solvents like water, the high reactivity of the phenol ring leads to the formation of the trisubstituted product, 2,4,6-tribromophenol, as a white precipitate. youtube.comquora.com To achieve selective monobromination at the para position, milder conditions are required. Using a non-polar solvent such as carbon disulfide (CS2) at low temperatures (around 0-5 °C) favors the formation of a mixture of ortho- and para-bromophenol, with the para isomer typically being the major product due to reduced steric hindrance. youtube.com
Several brominating agents have been developed to enhance para-selectivity. Reagents like N-bromosuccinimide (NBS) in solvents like THF or in the presence of silica gel can provide good regioselectivity. nih.govresearchgate.net Furthermore, tetraalkylammonium tribromides have been shown to be highly para-selective for the bromination of phenols. nih.govresearchgate.net
Table 1: Comparison of Conditions for Electrophilic Bromination of Phenol
| Brominating Agent | Solvent | Temperature | Major Product(s) | Notes |
| Br₂ | Water | Room Temp | 2,4,6-Tribromophenol | High reactivity in polar solvent leads to trisubstitution. youtube.com |
| Br₂ | CS₂ | 0-5 °C | p-Bromophenol (major), o-Bromophenol (minor) | Non-polar solvent and low temperature increase selectivity for monosubstitution. youtube.com |
| NBS / Silica Gel | Dichloromethane | Room Temp | p-Bromophenol | Provides good regioselectivity for the para isomer. nih.govresearchgate.net |
| PhIOAcBr (in situ from PIDA & AlBr₃) | Dichloromethane | Room Temp | 2,4-Dibromophenol | A mild and efficient procedure for brominating phenols. nih.gov |
Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. wikipedia.org This method involves a directing metalation group (DMG) on the aromatic ring that complexes with an organolithium reagent, directing the deprotonation of the nearest ortho-position to form an aryllithium intermediate. wikipedia.org This intermediate can then be trapped by an electrophile, such as a bromine source, to introduce a substituent exclusively at the ortho position. wikipedia.org
Examples of effective DMGs include methoxy (B1213986), tertiary amine, and amide groups. wikipedia.org While highly effective for ortho-substitution, applying this to a 1,4-substitution pattern requires a multi-step approach. For instance, one could start with a molecule already containing a substituent at the para position and a DMG at the 1-position.
Interestingly, the bromine atom itself can serve as an ortho-directing group, although its directing ability is relatively weak compared to fluorine or a methoxy group. acs.orgacs.org A significant challenge in the metalation of brominated arenes is the potential for competitive bromine-lithium exchange, especially when using alkyllithium reagents. acs.orgacs.org To circumvent this, non-nucleophilic bases like lithium diisopropylamide (LDA) are employed for deprotonation. acs.org Studies have shown that for para-substituted bromobenzenes, metalation and subsequent functionalization can proceed efficiently, with the regioselectivity influenced by the directing power of the other substituent. acs.orgacs.orgnih.gov
Approaches for Introducing the Chloromethoxy (-OCH2Cl) Functionality
Once the 4-bromophenol core is synthesized, the next step is the introduction of the chloromethoxy group at the phenolic oxygen.
The conversion of a phenol to a chloromethoxybenzene derivative is an O-alkylation. A common method involves the reaction of the phenol with formaldehyde and hydrogen chloride. google.com Phenolic compounds are generally soluble in trioxane (a stable trimer of formaldehyde) and react in the presence of acid catalysts like HCl or H₂SO₄. google.com While the reaction of phenols with formaldehyde can lead to the formation of phenol-formaldehyde resins (e.g., Bakelite), controlling the stoichiometry and reaction conditions allows for the synthesis of monomeric products. youtube.comdoubtnut.comwikipedia.org Under acidic conditions, the initially formed hydroxybenzyl alcohol can be converted to the corresponding chloride. wikipedia.org
The Blanc chloromethylation reaction, which typically involves formaldehyde, HCl, and a Lewis acid catalyst like ZnCl₂, is used to introduce a chloromethyl (-CH₂Cl) group directly onto the aromatic ring of arenes. wikipedia.org However, adapting these conditions for the O-alkylation of a phenol to form an Ar-O-CH₂Cl ether is a distinct process.
A highly effective method for introducing a chloromethoxy group involves the use of specific chloromethylating agents. Reagents such as chloromethyl methyl ether (CH₃OCH₂Cl) can be used to alkylate the hydroxyl group of 4-bromophenol. wikipedia.org
However, reagents like bis(chloromethyl) ether are known to be highly carcinogenic, which limits their application, particularly on an industrial scale. wikipedia.org A safer and more practical approach involves the in situ generation of chloromethyl methyl ether. This can be achieved by reacting an acetal, such as dimethoxymethane (B151124), with an acid halide like acetyl chloride. organic-chemistry.orgorgsyn.org This reaction is efficiently catalyzed by small amounts (e.g., 0.01 mol%) of Lewis acids, particularly zinc(II) salts like ZnBr₂. organic-chemistry.orgorgsyn.org The resulting solution of the haloalkyl ether can be used directly in subsequent reactions without the need for isolation, which significantly minimizes handling and exposure to the hazardous reagent. organic-chemistry.org
Table 2: Methods for Introducing the Chloromethoxy Functionality
| Reagent(s) | Starting Material | Key Conditions | Product | Advantages/Disadvantages |
| Formaldehyde, HCl | 4-Bromophenol | Acid catalyst (e.g., H₂SO₄) | 1-Bromo-4-(chloromethoxy)benzene | Utilizes simple reagents; risk of polymerization. google.comdoubtnut.com |
| Chloromethyl methyl ether (CH₃OCH₂Cl) | 4-Bromophenol | Base (e.g., NaH) | This compound | Effective but involves a hazardous reagent. wikipedia.org |
| Dimethoxymethane, Acetyl Chloride | 4-Bromophenol | Catalytic ZnBr₂ (0.01 mol%) | This compound | In situ generation of the reagent improves safety and efficiency; near-quantitative yield. organic-chemistry.orgorgsyn.org |
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
Optimizing reaction parameters is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.
For the initial electrophilic bromination of phenol, achieving high para-selectivity is a primary goal. As discussed, this can be influenced by:
Solvent Choice : Non-polar solvents like CS₂ or CCl₄ reduce the reactivity of the phenol and suppress polysubstitution compared to polar solvents. youtube.com
Temperature : Low temperatures (0-5 °C) favor kinetic control and can increase the ratio of the para isomer over the ortho isomer. youtube.com
Brominating Agent : Specialized reagents have been developed specifically to favor para-bromination. nih.govresearchgate.net
In the chloromethylation step, the main challenges are preventing side reactions and ensuring safety.
Catalyst : For chloromethylations involving formaldehyde and HCl, Lewis acids like zinc chloride or aluminum chloride are often used as catalysts. wikipedia.orggoogle.com The choice and amount of catalyst can affect reaction rates and the formation of diarylmethane byproducts, which can occur with highly activated substrates like phenols. thieme-connect.de
In Situ Reagent Generation : The method of generating chloromethyl methyl ether from dimethoxymethane and acetyl chloride with a zinc catalyst is a prime example of process optimization. It achieves near-quantitative yields in a few hours, is scalable, and significantly improves safety by avoiding the isolation of the carcinogenic ether. organic-chemistry.org
Reaction Time and Temperature : As with any reaction, optimizing the time and temperature is essential. For instance, in related oxidative coupling reactions, reducing the reaction time from 20 hours to 4 hours was achieved without a significant loss in conversion by adjusting other parameters. scielo.br Similar principles apply to ensuring the completion of the chloromethylation while preventing the degradation of products or the formation of impurities over extended reaction times.
Catalyst Systems and Reagent Stoichiometry
The efficiency and selectivity of the synthesis of aryl chloromethyl ethers are highly dependent on the chosen catalyst system and the molar ratios of the reactants. Lewis acids are the most common catalysts for chloromethylation reactions. wikipedia.org
Catalyst Systems: A variety of catalysts can be employed to facilitate the chloromethylation of phenolic compounds. Lewis acids are paramount in activating the formaldehyde source for electrophilic attack.
Zinc Salts: Zinc chloride (ZnCl₂) is a traditional and widely used catalyst for Blanc-type reactions. wikipedia.org Other zinc(II) salts, such as zinc iodide (ZnI₂), have also been shown to be effective, with studies indicating that as little as 5 mol% of ZnI₂ can catalyze the chloromethylation of certain aromatic compounds. researchgate.net Zinc acetate (Zn(OAc)₂) is another effective catalyst, particularly in the synthesis of α-halo ethers from acetals. orgsyn.org
Tin and Aluminum Halides: Tin(IV) chloride (SnCl₄) and aluminum chloride (AlCl₃) are other powerful Lewis acids used in these types of electrophilic aromatic substitutions. taltech.eedur.ac.uk
Metal Triflates: More modern catalyst systems include Group 3 and 4 metal triflates, such as Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃). These have demonstrated high catalytic activity under heterogeneous conditions. researchgate.net
Acid Catalysis: In some cases, particularly with highly activated aromatic rings, the reaction can proceed without a Lewis acid catalyst, relying instead on strong protic acids. dur.ac.uk For deactivated substrates, strong acids like sulfuric acid are often used in conjunction with formaldehyde and hydrogen chloride. dur.ac.uk
Reagent Stoichiometry: The precise ratio of reagents is critical to maximize the yield of the desired monosubstituted product and minimize side reactions, such as the formation of diarylmethane derivatives or polysubstitution products. dur.ac.ukgoogle.com
Chloromethylating Agents: The most common reagents are a combination of a formaldehyde source and hydrogen chloride. Formaldehyde can be supplied as an aqueous solution (formalin), paraformaldehyde, or trioxane. taltech.eeresearchgate.net Alternatively, chloromethyl methyl ether (MOMCl) can be used directly as the chloromethylating agent. A mixture of dimethoxymethane and chlorosulfonic acid also serves as an effective reagent system. researchgate.net
Substrate to Reagent Ratio: The stoichiometry between the phenolic substrate (e.g., 4-bromophenol) and the chloromethylating agent is carefully controlled. An excess of the aromatic compound may be used to reduce the likelihood of secondary reactions where the product reacts further. google.com The ratio of formaldehyde to the phenol can also influence the product distribution. mdpi.com While some protocols may require a stoichiometric amount of the catalyst relative to the substrate, many modern methods utilize only catalytic amounts, which simplifies purification and reduces waste. researchgate.netresearchgate.net
| Catalyst | Typical Reagents | Key Characteristics | Reference |
|---|---|---|---|
| Zinc Chloride (ZnCl₂) | Formaldehyde, HCl | Traditional, widely used Lewis acid catalyst. | wikipedia.org |
| Zinc Iodide (ZnI₂) | Dimethoxymethane, Chlorosulfonic acid | Effective in catalytic amounts (e.g., 5 mol%). | researchgate.net |
| Tin(IV) Chloride (SnCl₄) | Formaldehyde, HCl | Strong Lewis acid, effective for various aromatics. | taltech.eedur.ac.uk |
| Scandium(III) Triflate (Sc(OTf)₃) | Trioxane, HCl | Highly active, stable, and recyclable catalyst. | researchgate.net |
Solvent Effects and Temperature Control
The choice of solvent and the precise control of reaction temperature are crucial parameters that significantly influence the reaction rate, yield, and selectivity of the synthesis of this compound and its analogs.
Solvent Effects: The solvent plays multiple roles in the chloromethylation process, including dissolving reactants, stabilizing intermediates, and influencing the reaction pathway.
Chlorinated Hydrocarbons: Solvents such as dichloromethane (CH₂Cl₂) and carbon tetrachloride (CCl₄) are frequently used due to their inertness and ability to dissolve both the aromatic substrate and the reagents. taltech.eegoogle.com
Other Organic Solvents: Carbon disulfide (CS₂) and acetic acid have also been employed as reaction media. taltech.eegoogle.com For substrates that are solids or highly viscous, the use of a solvent is often necessary to ensure a homogeneous reaction mixture. google.com
Biphasic and Aqueous Systems: Some modern procedures are conducted under heterogeneous conditions, using a biphasic system of an organic solvent and an aqueous solution of hydrochloric acid. researchgate.net This can facilitate catalyst recovery and reuse.
Ionic Liquids: Imidazolium-based ionic liquids have been investigated as "green" solvent alternatives. They can act as both the solvent and promoter, offering advantages such as mild reaction conditions, enhanced reaction rates, and catalyst recyclability. researchgate.net
Temperature Control: Temperature is a critical factor that must be carefully managed to prevent the formation of undesired byproducts. Phenols are highly activated substrates, making them susceptible to side reactions, particularly the formation of diarylmethane derivatives through subsequent Friedel-Crafts alkylation of the starting material by the chloromethylated product. wikipedia.org
Low to Moderate Temperatures: To enhance selectivity for the desired O-chloromethylated product and minimize side reactions, these reactions are often conducted at controlled, sometimes low, temperatures. For example, the ZnI₂-catalyzed chloromethylation of certain aromatics proceeds efficiently at 5–10°C. researchgate.net Cooling the reaction mixture, for instance to 0-5°C, is a common strategy before the addition of reactive reagents.
Optimized Temperature Ranges: The optimal temperature can be substrate-specific. Studies on the chloromethylation of cumene found the best results were achieved in a temperature range of 42-48°C when using zinc chloride as the catalyst. dur.ac.uk For some phenolic substrates, reactions may be carried out at slightly elevated temperatures, such as 60–70°C, although this increases the risk of byproduct formation. mdpi.com Precise temperature control is essential for achieving a high yield of the target compound, this compound.
| Parameter | Condition/Solvent | Effect on Reaction | Reference |
|---|---|---|---|
| Solvent | Dichloromethane (CH₂Cl₂) | Inert, good solubility for reactants. | taltech.eegoogle.com |
| Carbon Disulfide (CS₂) | Traditional solvent for electrophilic aromatic reactions. | taltech.eegoogle.com | |
| Ionic Liquids | Promotes reaction, allows for catalyst recycling. | researchgate.net | |
| Temperature | Low (0-10°C) | Minimizes formation of diarylmethane and other byproducts. | researchgate.net |
| Moderate (40-70°C) | Increases reaction rate but may decrease selectivity for sensitive substrates. | dur.ac.ukmdpi.com |
Reactivity and Mechanistic Investigations of 1 Bromo 4 Chloromethoxy Benzene
Reactivity at the Benzene (B151609) Ring: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction on a substituted benzene, such as 1-Bromo-4-(chloromethoxy)benzene, are governed by the electronic influence of the substituents already present on the ring. vanderbilt.edu
Directing Effects of Bromo- and Chloromethoxy Substituents
The outcome of EAS reactions is determined by the directing effects of the bromo and chloromethoxy groups. These effects are a combination of two electronic factors: the inductive effect and the resonance effect.
Bromo Group (-Br): Halogens, including bromine, are a unique class of substituents. They are deactivating yet ortho, para-directing. pressbooks.publibretexts.org Their high electronegativity withdraws electron density from the benzene ring through the sigma bond (a negative inductive effect, -I), which deactivates the ring towards electrophilic attack compared to unsubstituted benzene. youtube.com However, they possess lone pairs of electrons that can be donated into the pi-system of the ring (a positive resonance effect, +R). This resonance donation enriches the electron density specifically at the ortho and para positions, making them the preferred sites for electrophilic attack. youtube.comyoutube.com
Chloromethoxy Group (-OCH₂Cl): The chloromethoxy group is also an ortho, para-director. The oxygen atom directly attached to the ring has lone pairs that can be delocalized into the aromatic system through resonance (+R effect). pressbooks.puborganicchemistrytutor.com This effect strongly directs incoming electrophiles to the ortho and para positions. However, the presence of an electronegative chlorine atom on the methyl group creates a strong electron-withdrawing inductive effect (-I) that pulls electron density away from the oxygen. This reduces the oxygen's ability to donate to the ring, making the chloromethoxy group a less potent activating group than a simple methoxy (B1213986) (-OCH₃) group. stackexchange.com
| Substituent | Inductive Effect | Resonance Effect | Overall Ring Effect | Directing Influence |
|---|---|---|---|---|
| -Br | Withdrawing (-I) | Donating (+R) | Deactivating | Ortho, Para |
| -OCH₂Cl | Withdrawing (-I) | Donating (+R) | Weakly Activating / Deactivating | Ortho, Para |
Regioselectivity and Electronic Influences on EAS Reactions
With two directing groups on the benzene ring, the position of further substitution depends on whether their directing effects are reinforcing or conflicting. In this compound, the groups are para to each other. Both are ortho, para-directors, leading to a conflict in directing influence. libretexts.org
The regioselectivity is typically determined by the most powerfully activating group. youtube.com Groups that donate electrons via resonance, such as alkoxy groups, are generally stronger directors than halogens. libretexts.orgorganicchemistrytutor.com Therefore, the chloromethoxy group is expected to primarily control the position of substitution.
The chloromethoxy group directs incoming electrophiles to its ortho positions (positions 2 and 6).
The bromo group directs to its ortho positions (positions 3 and 5).
The superior directing ability of the -OCH₂Cl group means that electrophilic attack will preferentially occur at positions 2 and 6. The stability of the cationic intermediate (the arenium ion or sigma complex) is key to understanding this preference. When an electrophile attacks at the positions ortho to the chloromethoxy group, a resonance structure can be drawn where the positive charge is placed on the carbon bearing the oxygen, allowing the oxygen's lone pair to directly stabilize the charge. youtube.com This extra resonance stabilization is not possible when attack occurs at the positions meta to the oxygen (positions 3 and 5). youtube.com While steric hindrance from the adjacent bromo group might slightly disfavor substitution at these positions compared to a molecule like anisole, they remain the most electronically favored sites.
Reactivity of the Chloromethoxy Group: Nucleophilic Substitutions and Eliminations
The chloromethoxy group, a type of α-chloro ether, is highly reactive towards nucleophiles due to the presence of the chlorine atom, which is a good leaving group, and the adjacent oxygen atom. orgsyn.org These compounds are effective alkylating agents. nih.govnursingcenter.com
SN1 and SN2 Pathways for Halogen Displacement
The displacement of the chloride from the chloromethoxy group can proceed through either a unimolecular (Sₙ1) or bimolecular (Sₙ2) nucleophilic substitution mechanism. The operative pathway is dependent on the reaction conditions, such as the nature of the nucleophile and the solvent. youtube.com
Sₙ2 Pathway: This pathway involves a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. ulethbridge.ca As a primary halide, the chloromethyl carbon is sterically accessible, which favors the Sₙ2 mechanism. This pathway is promoted by strong, non-bulky nucleophiles and polar aprotic solvents. khanacademy.org
Sₙ1 Pathway: This pathway proceeds in two steps, beginning with the rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. ulethbridge.ca Although the carbon is primary, the Sₙ1 mechanism is highly plausible for α-chloro ethers. doubtnut.comyoutube.com The reason is the exceptional stability of the resulting carbocation intermediate, which is stabilized by resonance from the adjacent oxygen atom. khanacademy.orgstackexchange.com This pathway is favored by polar protic solvents (which stabilize the ionic intermediates) and weaker nucleophiles. khanacademy.org
| Factor | Sₙ1 Pathway | Sₙ2 Pathway |
|---|---|---|
| Mechanism | Two steps, via carbocation | One step, concerted |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
| Key Feature | Formation of resonance-stabilized oxocarbenium ion | Sterically accessible primary carbon |
Formation of Reactive Intermediates (e.g., Carbocations, Enol Ethers)
The most significant reactive intermediate formed from the chloromethoxy group is the (4-bromophenoxy)methyl cation . This species is an example of an oxocarbenium ion , where a positive charge on a carbon is stabilized by an adjacent oxygen atom. wikipedia.org The stability of this ion is greatly enhanced by resonance, as the oxygen can donate a lone pair of electrons to form a C=O double bond, delocalizing the positive charge onto the more electronegative oxygen atom. youtube.comwikipedia.org This resonance stabilization lowers the activation energy for the Sₙ1 pathway, making it competitive with the Sₙ2 mechanism despite the primary nature of the substrate. doubtnut.comstackexchange.com The formation of enol ethers is not a relevant pathway for this specific functional group.
Intermolecular and Intramolecular Reaction Dynamics
The high reactivity of the chloromethoxy group makes this compound an effective intermolecular alkylating agent. It can react with a wide variety of external nucleophiles, such as alcohols, phenols, amines, and thiols, to introduce the 4-bromophenoxymethyl group onto the nucleophilic species.
Intramolecular reactions involving the chloromethoxy group would require the presence of a nucleophilic center elsewhere within the same molecule, positioned to allow for the formation of a stable ring (typically 5- or 6-membered rings). masterorganicchemistry.comyoutube.com For the parent compound this compound, there are no suitable internal nucleophiles. However, derivatives of this compound could be designed to undergo intramolecular cyclization, where a nucleophilic substituent on the benzene ring could attack the chloromethyl carbon to form a fused cyclic ether. The feasibility of such a reaction would depend on the concentration, with high dilution favoring the intramolecular pathway over intermolecular polymerization. masterorganicchemistry.com
Advanced Spectroscopic and Structural Elucidation of 1 Bromo 4 Chloromethoxy Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 1-Bromo-4-(chloromethoxy)benzene, both ¹H and ¹³C NMR would provide critical information for structural confirmation.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the chloromethoxy group. The benzene (B151609) ring is 1,4-disubstituted, which would typically give rise to a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the bromine atom (H-2 and H-6) would be chemically equivalent, as would the protons ortho to the chloromethoxy group (H-3 and H-5). However, the electron-withdrawing nature of the bromine and the electronegativity of the oxygen and chlorine in the chloromethoxy group will influence their chemical shifts. The protons H-3 and H-5, being adjacent to the more electron-donating (via resonance) yet inductively withdrawing oxygen atom, are expected to be slightly upfield compared to the protons H-2 and H-6, which are adjacent to the strongly electron-withdrawing bromine atom.
The chloromethoxy group (-OCH₂Cl) would present a singlet in the ¹H NMR spectrum, as there are no adjacent protons to cause splitting. The chemical shift of this methylene (B1212753) singlet is expected to be significantly downfield due to the deshielding effects of both the adjacent oxygen and chlorine atoms.
Conformational analysis of the chloromethoxy group could be inferred from through-space NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, although significant rotational freedom is expected around the C-O and O-C bonds.
The ¹³C NMR spectrum would further corroborate the structure. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon atom attached to the bromine (C-1) would be shifted upfield due to the "heavy atom effect," while the carbon attached to the chloromethoxy group (C-4) would be shifted downfield. The methylene carbon of the chloromethoxy group would also appear as a distinct signal in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2, H-6 | 7.40 - 7.60 (d) | 132.0 - 134.0 |
| H-3, H-5 | 6.90 - 7.10 (d) | 116.0 - 118.0 |
| -OCH₂Cl | 5.60 - 5.80 (s) | 75.0 - 80.0 |
| C-1 | - | 115.0 - 117.0 |
| C-4 | - | 155.0 - 157.0 |
Note: These are predicted values based on analogous compounds and substituent effects. 'd' denotes a doublet and 's' denotes a singlet.
NMR spectroscopy is a powerful technique for monitoring chemical reactions and identifying products and transient intermediates. In reactions involving this compound, for instance, a nucleophilic substitution at the chloromethyl carbon, NMR could be used to follow the disappearance of the characteristic -OCH₂Cl singlet and the appearance of new signals corresponding to the product. For example, reaction with a nucleophile like cyanide would lead to the formation of a new singlet for the -OCH₂CN group, which would likely appear at a different chemical shift.
Furthermore, any side reactions, such as the cleavage of the ether linkage or reactions at the aromatic ring, would be readily detectable by the appearance of new aromatic and aliphatic signals in the NMR spectrum, allowing for a detailed mechanistic investigation.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing in the 3100-3000 cm⁻¹ region and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The para-disubstitution pattern would be indicated by a characteristic out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region.
The chloromethoxy group would give rise to several distinct peaks. The C-O-C ether linkage is expected to show a strong C-O stretching band, likely in the 1250-1000 cm⁻¹ region. The C-Cl bond in the chloromethyl group would exhibit a stretching vibration in the 800-600 cm⁻¹ range. The C-Br stretching vibration is anticipated to appear at a lower frequency, typically in the 600-500 cm⁻¹ region, due to the heavier mass of the bromine atom.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |
| C-O-C (ether) | Asymmetric Stretching | 1275 - 1200 | Strong |
| C-O-C (ether) | Symmetric Stretching | 1075 - 1020 | Medium |
| C-Cl | Stretching | 800 - 600 | Medium to Strong |
| C-Br | Stretching | 600 - 500 | Medium |
| p-Disubstituted Benzene | C-H Out-of-plane Bending | 850 - 800 | Strong |
Vibrational spectroscopy can also offer insights into intermolecular interactions. nih.govescholarship.org While this compound is not expected to form strong hydrogen bonds, weak intermolecular forces such as dipole-dipole interactions and van der Waals forces would be present in the condensed phase. These interactions can lead to subtle shifts in the vibrational frequencies and changes in the peak shapes in the IR and Raman spectra when comparing the gas phase to the liquid or solid state. For instance, crystal packing effects in the solid state could lead to the splitting of certain vibrational bands.
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is a definitive technique for determining the elemental composition and confirming the molecular weight of a compound. For this compound (C₇H₆BrClO), the exact mass can be calculated with high precision.
The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion, with the most abundant peaks corresponding to [C₇H₆⁷⁹Br³⁵Cl]⁺ and [C₇H₆⁸¹Br³⁵Cl]⁺, along with less abundant peaks for the ³⁷Cl isotopes. The high-resolution measurement of these peaks would allow for the unambiguous confirmation of the elemental formula.
Fragmentation patterns observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways would likely involve the cleavage of the chloromethoxy group. For example, the loss of a chloromethyl radical (•CH₂Cl) would lead to a prominent fragment ion corresponding to the 4-bromophenoxy cation. Another likely fragmentation would be the loss of the entire chloromethoxy group.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Predicted Exact Mass (m/z) | Comments |
| [M]⁺ | C₇H₆⁷⁹Br³⁵ClO | 219.9317 | Molecular ion |
| [M+2]⁺ | C₇H₆⁸¹Br³⁵ClO / C₇H₆⁷⁹Br³⁷ClO | 221.9297 / 221.9288 | Isotopic peaks |
| [M-CH₂Cl]⁺ | C₆H₄BrO | 170.9474 | Loss of chloromethyl radical |
| [C₆H₄Br]⁺ | C₆H₄Br | 154.9525 | Loss of chloromethoxy radical |
Absence of Published Crystallographic Data for this compound
A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available X-ray crystallography data for the compound this compound.
Despite extensive searches across various chemical and crystallographic repositories, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no entries corresponding to the crystal structure of this compound were found. This indicates that the solid-state structure of this specific compound has likely not been determined or, if determined, has not been deposited in these major public databases.
Therefore, a detailed analysis based on experimental X-ray diffraction, as specified by the requested outline "4.4. X-ray Crystallography for Solid-State Structural Characterization," cannot be provided at this time. The generation of data tables with crystal parameters, bond lengths, and bond angles is contingent on the availability of a solved crystal structure.
While information on related compounds such as 1-bromo-4-chlorobenzene (B145707) and 1-bromo-4-methoxybenzene exists, this data is not applicable to the distinct chemical entity of this compound. The presence of the chloromethoxy group introduces significant structural differences that would lead to a unique crystal packing and set of intramolecular dimensions.
Without the foundational crystallographic information, any discussion under the specified heading would be purely speculative and would not meet the required standards of a professional and scientifically accurate article.
Computational and Theoretical Investigations of 1 Bromo 4 Chloromethoxy Benzene
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine the electron density and, from it, derive various molecular properties. For a molecule like 1-bromo-4-(chloromethoxy)benzene, DFT calculations would be instrumental in understanding its fundamental chemical nature.
Geometry Optimization and Conformational Stability Analysis
A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Given the presence of the flexible chloromethoxy group (-OCH2Cl), the molecule can exist in different spatial arrangements or conformations. A key aspect of the conformational analysis would be the investigation of the rotation around the C(aryl)-O and O-CH2 bonds. Theoretical calculations would identify the different stable conformers and the energy barriers for interconversion between them. This information is crucial as the conformational state can significantly influence the molecule's physical properties and reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. wikipedia.org A large HOMO-LUMO gap generally implies high stability and low reactivity.
For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals across the molecule. It is anticipated that the HOMO would have significant contributions from the electron-rich benzene (B151609) ring and the oxygen atom of the ether linkage, while the LUMO would likely be distributed over the aromatic ring and influenced by the electron-withdrawing halogen atoms.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
In the case of this compound, an MEP map would likely show negative potential around the oxygen atom of the chloromethoxy group due to its lone pairs of electrons, making it a site for electrophilic interaction. The regions around the hydrogen atoms would exhibit positive potential. The bromine and chlorine atoms would also influence the electrostatic potential distribution on the aromatic ring. This analysis provides a visual guide to the molecule's reactive sites. walisongo.ac.id
Mechanistic Modeling of Key Reactions
Theoretical modeling can be used to elucidate the detailed mechanisms of chemical reactions, providing information that is often difficult to obtain experimentally. This involves mapping the potential energy surface of a reaction to identify transition states and intermediates.
Transition State Characterization and Reaction Energy Profiles
For reactions involving this compound, such as nucleophilic substitution at the chloromethyl group or electrophilic aromatic substitution on the benzene ring, computational modeling can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism.
Solvent Effects in Theoretical Reaction Studies
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. Theoretical models can account for solvent effects using various approaches, such as implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation).
For reactions of this compound, the polarity of the solvent would be expected to play a crucial role, particularly in reactions that involve the formation of charged intermediates or transition states. Theoretical studies incorporating solvent effects would provide a more realistic description of the reaction energetics and mechanism in a condensed phase.
Prediction of Spectroscopic Properties
Theoretical predictions of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational spectra, are invaluable tools for chemists. By employing quantum mechanical calculations, it is possible to simulate these spectra, which can then be compared with experimental results to confirm structural assignments and to understand the underlying molecular vibrations and electronic distributions.
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NMR chemical shifts and vibrational frequencies of molecules. These simulations provide a theoretical benchmark that, when compared with experimental spectra, can confirm the identity and purity of a synthesized compound and aid in the detailed assignment of spectral peaks.
Simulated NMR Spectra:
The prediction of ¹H and ¹³C NMR spectra involves calculating the magnetic shielding tensors of the nuclei. These values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The calculated chemical shifts for this compound would provide a theoretical fingerprint of its magnetic environment. For instance, the protons on the aromatic ring are expected to appear as distinct doublets due to the para-substitution pattern, and their precise chemical shifts would be influenced by the electron-withdrawing effects of the bromo and chloromethoxy groups. Similarly, the chemical shifts of the aromatic carbons and the methylene (B1212753) carbon of the chloromethoxy group can be predicted.
Simulated Vibrational (Infrared) Spectra:
Theoretical vibrational analysis calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. These can be visualized as an infrared (IR) spectrum. For this compound, key predicted vibrational modes would include the C-H stretching of the aromatic ring, the C-O-C stretching of the ether linkage, the C-Cl stretching of the chloromethyl group, and the C-Br stretching. Comparing the simulated spectrum with an experimental Fourier Transform Infrared (FTIR) spectrum allows for a detailed assignment of the observed absorption bands to specific molecular motions.
| Compound Name |
| This compound |
| Tetramethylsilane |
Non-Covalent Interaction Analysis (e.g., QTAIM, RDG)
Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure, stability, and intermolecular interactions of molecules. Computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG) analysis are instrumental in visualizing and quantifying these weak interactions.
Quantum Theory of Atoms in Molecules (QTAIM):
QTAIM analysis examines the topology of the electron density to characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) and analyzing their properties (such as electron density and its Laplacian), one can identify and classify interactions. For this compound, QTAIM could be used to characterize the covalent bonds within the molecule and to investigate potential intramolecular interactions, such as those involving the bromine, chlorine, and oxygen atoms.
Reduced Density Gradient (RDG) Analysis:
Applications in Advanced Organic Synthesis and Materials Science
1-Bromo-4-(chloromethoxy)benzene as a Versatile Synthetic Building Block
Detailed research findings on the application of this compound as a versatile synthetic building block are not present in the current body of scientific literature. The following subsections are based on the potential reactivity of its functional groups, but it is crucial to note that these are hypothetical applications that have not been experimentally validated for this specific compound.
There is no available research demonstrating the use of this compound as a precursor for complex heterocyclic compounds. In theory, the bromo-substituent could participate in various cross-coupling reactions, a common strategy for forming carbon-carbon and carbon-heteroatom bonds necessary for the construction of heterocyclic rings. prepchem.com The chloromethoxy group could also, in principle, be utilized in cyclization reactions. However, no specific examples involving this compound have been reported.
Similarly, the use of this compound as a scaffold for constructing polyaromatic systems is not documented. Brominated aromatic compounds can serve as starting materials for building larger polycyclic aromatic hydrocarbons through reactions like Suzuki or Stille coupling. nih.gov These reactions would typically involve the substitution of the bromine atom. The influence and potential reactivity of the chloromethoxy group in such synthetic routes with this specific molecule remain uninvestigated.
Utility in Polymer Chemistry and Advanced Materials
The application of this compound in polymer chemistry and for the creation of advanced materials is another area lacking specific research data.
There is no evidence to suggest that this compound has been used as a monomer for the synthesis of specialty polymers. Monomers with bromo-functionalities are known to undergo polymerization through various mechanisms, including "thiol-bromo click polymerization". ossila.com However, studies detailing the polymerization behavior of this compound are absent from the literature.
While functionalized aromatic compounds are at the heart of many advanced materials with tailored electronic or optical properties, there are no specific reports on the use of this compound as an intermediate for such materials. The development of materials from related brominated compounds is an active area of research, with applications in fields like organic light-emitting diodes (OLEDs) and sensors. nih.gov Nevertheless, the contribution of the unique combination of functional groups in this compound to material properties has not been explored.
Future Research Directions and Challenges
Development of Greener Synthetic Routes
The traditional synthesis of aryl chloromethyl ethers, including 1-Bromo-4-(chloromethoxy)benzene, often involves the Blanc chloromethylation or the use of chloromethyl methyl ether (CMME). These methods present significant environmental and safety challenges. Classical procedures using formaldehyde, methanol, and hydrogen chloride can produce the highly carcinogenic bis(chloromethyl) ether as a byproduct. acs.orgorgsyn.orgchempanda.com Future research is imperative to develop greener, safer, and more efficient synthetic pathways.
Key areas for development include:
In-Situ Reagent Generation: Generating the reactive chloromethylating species in the reaction mixture avoids the need to store and handle highly toxic and unstable reagents like CMME. A promising approach involves the reaction of a dialkoxymethane (like dimethoxymethane) with an acid chloride (such as acetyl chloride) in the presence of a catalytic amount of a Lewis acid or alcohol. acs.orggoogle.comorganic-chemistry.org This method can produce a high-purity solution of the chloromethyl ether that can be used directly. chempanda.comorganic-chemistry.org
Alternative Chloromethylating Agents: Research into less hazardous chloromethylating agents is crucial. Systems using paraformaldehyde and hydrogen chloride with a catalyst can be optimized. google.comepo.orgwikipedia.org
Benign Catalysts and Solvents: Replacing strong Lewis acids like zinc chloride or stannic chloride with more environmentally friendly alternatives is a key goal. wikipedia.orgresearchgate.net Zinc(II) salts have been shown to be highly effective at very low concentrations (0.01 mol%) for the synthesis of related chloro alkyl ethers. organic-chemistry.orgnih.gov Furthermore, exploring solvent-free reaction conditions or employing greener solvents like water could significantly improve the environmental profile of the synthesis. acs.orgorganic-chemistry.org
| Approach | Traditional Method | Greener Alternative | Anticipated Benefits |
|---|---|---|---|
| Reagent Strategy | Use of pre-formed Chloromethyl Methyl Ether (CMME), often contaminated with bis(chloromethyl) ether. acs.org | In-situ generation from dimethoxymethane (B151124) and an acid chloride. google.comorganic-chemistry.org | Eliminates handling of highly carcinogenic byproduct; improves safety. |
| Catalysis | Stoichiometric or high loadings of strong Lewis acids (e.g., ZnCl2, SnCl4). wikipedia.org | Catalytic amounts of milder Lewis acids (e.g., Zinc(II) salts at 0.01 mol%). organic-chemistry.orgnih.gov | Reduces metal waste, lowers catalyst cost, simplifies purification. |
| Solvent System | Often uses chlorinated or other hazardous organic solvents. | Solvent-free conditions or use of water. organic-chemistry.orgmdpi.com | Reduces volatile organic compound (VOC) emissions and environmental impact. |
Exploration of Novel Catalytic Transformations
The structure of this compound features a reactive C(sp²)–Br bond, making it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. While these reactions are well-established for aryl bromides in general, their specific application to this molecule opens avenues for synthesizing complex derivatives with novel properties. researchgate.net
Future research should focus on:
Suzuki-Miyaura Coupling: This reaction would couple the aryl bromide with various organoboron species (boronic acids or esters) to form new C-C bonds. wikipedia.orgorganic-chemistry.org This is a powerful tool for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 4-position of the (chloromethoxy)benzene (B3055810) core. rsc.orgresearchgate.netmdpi.com
Heck Reaction: The Heck reaction enables the arylation of alkenes, allowing for the synthesis of substituted styrenes and other vinylated aromatics from this compound. wikipedia.orgorganic-chemistry.org This provides a route to polymers and other functional materials.
Buchwald-Hartwig Amination: This transformation is critical for forming C-N bonds, enabling the synthesis of a diverse range of substituted anilines and other arylamines from the starting aryl bromide. libretexts.orgwikipedia.org The development of catalyst systems that are tolerant of the chloromethoxy group is a key challenge. researchgate.netnih.gov
| Reaction Type | Coupling Partner | Catalyst System (Typical for Aryl Bromides) | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh3)4, Pd(OAc)2 with phosphine (B1218219) ligands (e.g., PCy3), Base (e.g., K2CO3, K3PO4). wikipedia.orgrsc.orgresearchgate.net | Substituted Biphenyls, Alkylated Arenes |
| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)2, PdCl2 with ligands (e.g., PPh3), Base (e.g., Et3N, NaOAc). researchgate.netwikipedia.org | Stilbenes, Cinnamic Acid Derivatives |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd2(dba)3, Pd(OAc)2 with bulky phosphine ligands (e.g., XPhos, BINAP), Strong Base (e.g., NaOtBu). libretexts.orgwikipedia.orgnih.gov | N-Aryl Amines, Carbazoles |
Integration into Flow Chemistry Methodologies
Flow chemistry, or continuous flow processing, offers significant advantages for reactions that are hazardous, highly exothermic, or require precise control over reaction parameters. chemanager-online.comeuropa.eu The synthesis and subsequent reactions of this compound are prime candidates for this technology.
Key research directions include:
Enhanced Safety: The synthesis of chloromethyl ethers can be dangerous in batch processing due to the high reactivity and toxicity of the reagents. noaa.govnih.gov Flow reactors minimize the volume of hazardous material present at any given time, drastically improving the safety profile of the process. chemanager-online.com
Precise Process Control: Flow systems allow for superior control over temperature, pressure, and mixing, which can lead to higher yields, better selectivity, and fewer byproducts compared to batch reactions. europa.eu
Scalability and Automation: Once a process is optimized in a flow reactor, scaling up production is often more straightforward than with batch processes. chemrxiv.org Automation can be integrated for high-throughput screening of reaction conditions or for continuous manufacturing.
| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow Methodology |
|---|---|---|---|
| Safety | Large volumes of hazardous reagents and intermediates are present. chemanager-online.com | Only small quantities are reacting at any instant, minimizing risk. europa.eu | Significant reduction in risk of runaway reactions or exposure. |
| Heat Transfer | Limited by surface-area-to-volume ratio; can lead to hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. europa.eu | Enables safe use of highly exothermic reactions and precise temperature control. |
| Mixing | Can be inefficient, leading to localized concentration gradients and side reactions. | Efficient and rapid mixing of reagents. | Improved yield, selectivity, and product purity. |
| Scalability | Often requires complete re-optimization of reaction conditions. | Achieved by running the process for a longer duration or using parallel reactors. chemrxiv.org | More predictable and linear scale-up. |
Elucidation of Less Explored Reactivity Patterns
Beyond the well-established reactions of the aryl bromide moiety, the interplay between the bromo, chloro, and methoxy (B1213986) functionalities on the aromatic ring presents opportunities to explore unique reactivity.
Future research could investigate:
Reactivity of the Chloromethoxy Group: While often used as a protecting group for phenols, the chloromethoxy group is itself a reactive handle. Research into its substitution reactions with various nucleophiles under specific catalytic conditions could yield novel ethers, thioethers, or amines.
Electrophilic Aromatic Substitution: The directing effects of the existing substituents need systematic study. The chloromethoxy group is an ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. libretexts.org Understanding the regioselectivity of further substitutions (e.g., nitration, acylation) on the this compound ring is essential for creating more complex, polysubstituted aromatics. The chloromethyl cation (ClCH₂⁺) is a potential electrophile in such reactions. wikipedia.orgvaia.com
Chemoselective C-H Activation: Modern catalysis allows for the direct functionalization of C-H bonds. It would be valuable to explore conditions for the selective palladium-catalyzed C-H arylation at the positions ortho to the chloromethoxy group, while leaving the C-Br bond intact for subsequent transformations. rsc.org This would provide a powerful, step-economical route to highly functionalized molecules.
| Reaction Type | Reactive Site | Potential Reagents/Conditions | Research Goal |
|---|---|---|---|
| Nucleophilic Substitution | Chloromethyl Carbon (-CH2Cl) | Alcohols, Thiols, Amines with a non-interfering base. | Synthesis of novel acetals and functionalized ethers beyond simple protection. |
| Electrophilic Aromatic Substitution | Aromatic Ring (C-H bonds) | Nitrating agents (HNO3/H2SO4), Acylating agents (RCOCl/AlCl3). | To determine the regiochemical outcome and synthesize polysubstituted derivatives. libretexts.org |
| Chemoselective C-H Activation | Aromatic C-H ortho to -OCH2Cl | Pd(OAc)2 with a suitable ligand and oxidant. rsc.org | To achieve selective functionalization without cleaving the C-Br bond. |
| Metal-Halogen Exchange | Aryl Bromide (C-Br) | Organolithium reagents (e.g., n-BuLi) at low temperature. | Generation of a lithiated intermediate for reaction with various electrophiles. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Bromo-4-(chloromethoxy)benzene, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via bromination of 4-(chloromethoxy)benzene using bromine (Br₂) in the presence of Lewis acids like FeBr₃ or AlCl₃. Alternatively, nucleophilic substitution reactions between 4-bromophenol derivatives and chloromethylating agents (e.g., chloromethyl chloride) are employed. Optimization involves controlling stoichiometry (1:1.2 molar ratio of substrate to bromine), reaction temperature (0–25°C), and purification via column chromatography (silica gel, hexane/ethyl acetate) .
- Key Data : Yields range from 60–85% depending on solvent polarity (nonpolar solvents favor selectivity). Impurities like di-brominated byproducts are minimized using excess chloromethoxy groups as directing agents .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodology : Use a combination of:
- NMR Spectroscopy : Compare experimental H/C NMR shifts with computed data (e.g., δ 7.45–7.55 ppm for aromatic protons, δ 70–75 ppm for Cl-CH₂-O).
- GC-MS : Confirm molecular ion peaks at m/z 235 (M⁺) and fragment patterns (e.g., loss of Br⁻ at m/z 156).
- Elemental Analysis : Verify Br and Cl content (theoretical: Br 33.9%, Cl 15.1%) .
Advanced Research Questions
Q. What strategies can resolve contradictory spectral data (e.g., NMR splitting patterns) observed in derivatives of this compound?
- Methodology : Contradictions often arise from dynamic effects (e.g., hindered rotation of the chloromethoxy group). Solutions include:
- Variable-Temperature NMR : Perform experiments at –40°C to –80°C to slow rotation and resolve splitting.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate coupling constants and compare with experimental data.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .
Q. How does the electronic nature of substituents on the benzene ring influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
- Methodology : The electron-withdrawing Cl and Br substituents activate the ring toward Suzuki-Miyaura couplings. Key factors:
- Substituent Effects : Chloromethoxy groups (-OCH₂Cl) enhance electrophilicity at the para position, accelerating oxidative addition with Pd(0).
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient aryl bromides.
- Optimized Conditions : 1–2 mol% Pd catalyst, K₂CO₃ base, DMF/H₂O (3:1) at 80–100°C for 12–24 hours .
Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can stereochemical outcomes be controlled?
- Methodology : Chirality can be introduced via asymmetric catalysis or chiral auxiliaries. Challenges include:
- Racemization : Prevented by using low-temperature conditions (–20°C) and non-polar solvents (toluene).
- Chiral Catalysts : Employ Pd complexes with BINAP ligands for enantioselective cross-couplings.
- Analytical Validation : Use chiral HPLC (Chiralpak AD-H column) or CD spectroscopy to confirm enantiopurity .
Applications in Drug Discovery
Q. How is this compound utilized as a building block in antimalarial drug development?
- Methodology : The bromine atom serves as a handle for late-stage functionalization. Example workflow:
Suzuki Coupling : Attach pyridyl or quinoline moieties to the aryl bromide.
Chloromethoxy Modification : Replace Cl with amino groups via nucleophilic substitution to enhance solubility.
Biological Testing : Screen derivatives against Plasmodium falciparum strains (IC₅₀ values <100 nM reported) .
- Case Study : Derivative 15d (1-Bromo-4-(4-chlorophenoxy)benzene) showed 98% inhibition in in vitro assays .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: 0.12 mmHg at 25°C).
- Waste Disposal : Collect halogenated waste in sealed containers for incineration .
- Emergency Measures : For skin contact, wash with 10% NaHCO₃ solution to neutralize acidic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
